Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- typically involves the reaction of thiazole derivatives with acetamide. One common method involves the use of thiazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine, such as 1-aminoethyl, to form the desired acetamide derivative. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common in industrial production to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes, leading to a decrease in the production of key metabolites. Additionally, it can bind to receptors, altering signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)acetamide
- N-[4-(1-aminoethyl)phenyl]acetamide
- N-Acetylethylenediamine
Uniqueness
Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C7H11N3OS |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H11N3OS/c1-4(8)6-3-12-7(10-6)9-5(2)11/h3-4H,8H2,1-2H3,(H,9,10,11) |
InChI Key |
QNSDVWWXVPXBGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.